N-Cyclobutyl-4,5-difluoro-2-nitroaniline
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Overview
Description
N-Cyclobutyl-4,5-difluoro-2-nitroaniline is a fluorinated aromatic compound with the molecular formula C10H10F2N2O2 and a molecular weight of 228.2 g/mol . This compound is characterized by the presence of a cyclobutyl group attached to the nitrogen atom of the aniline ring, along with two fluorine atoms and a nitro group on the aromatic ring. It is known for its high purity and versatility in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration process can be carried out using concentrated nitric acid and sulfuric acid under controlled temperature conditions . The cyclobutyl group can be introduced through a nucleophilic substitution reaction using cyclobutylamine .
Industrial Production Methods
Industrial production of N-Cyclobutyl-4,5-difluoro-2-nitroaniline involves large-scale nitration and substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Cyclobutyl-4,5-difluoro-2-nitroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Nucleophiles like amines or thiols, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Reduction: N-Cyclobutyl-4,5-difluoro-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
N-Cyclobutyl-4,5-difluoro-2-nitroaniline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-Cyclobutyl-4,5-difluoro-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
4,5-Difluoro-2-nitroaniline: Lacks the cyclobutyl group, making it less versatile in certain applications.
2-Chloro-5,6-difluorobenzimidazole: Contains a benzimidazole ring instead of an aniline ring, leading to different chemical properties and applications.
1-(4,5-Difluoro-2-nitrophenyl)pyrene: Features a pyrene moiety, which imparts unique photophysical properties.
Uniqueness
N-Cyclobutyl-4,5-difluoro-2-nitroaniline is unique due to the presence of the cyclobutyl group, which enhances its chemical reactivity and potential for diverse applications . The combination of fluorine atoms and a nitro group further contributes to its stability and bioactivity .
Properties
Molecular Formula |
C10H10F2N2O2 |
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Molecular Weight |
228.20 g/mol |
IUPAC Name |
N-cyclobutyl-4,5-difluoro-2-nitroaniline |
InChI |
InChI=1S/C10H10F2N2O2/c11-7-4-9(13-6-2-1-3-6)10(14(15)16)5-8(7)12/h4-6,13H,1-3H2 |
InChI Key |
ZVJOOGPFOGEESS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=CC(=C(C=C2[N+](=O)[O-])F)F |
Origin of Product |
United States |
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